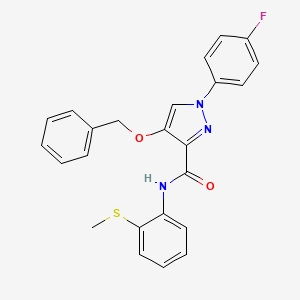

4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

Description

This compound features a pyrazole core substituted at position 1 with a 4-fluorophenyl group, at position 4 with a benzyloxy moiety, and a carboxamide group at position 3 linked to a 2-(methylthio)phenyl ring. The benzyloxy group enhances lipophilicity, while the methylthio substituent may influence electronic properties and binding interactions. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often improving metabolic stability and target affinity .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(2-methylsulfanylphenyl)-4-phenylmethoxypyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2S/c1-31-22-10-6-5-9-20(22)26-24(29)23-21(30-16-17-7-3-2-4-8-17)15-28(27-23)19-13-11-18(25)12-14-19/h2-15H,16H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBGRXWGLQCAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Types of Reactions it Undergoes

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methylthio groups, leading to the formation of corresponding sulfoxides or sulfone derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups in the compound, resulting in the formation of amines or alcohols.

Substitution: The aromatic rings present in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions Used in These Reactions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, aryl halides, and strong nucleophiles (e.g., amines, thiols) are often employed under suitable reaction conditions.

Major Products Formed from These Reactions

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines, alcohols, and partially reduced aromatic systems.

Substitution: Various substituted derivatives with modified functional groups on the aromatic rings.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C22H19FN4OS

- Molecular Weight : 390.5 g/mol

- IUPAC Name : 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Properties : Research indicates that derivatives of pyrazole compounds, including the target compound, possess significant antimicrobial activities. These compounds have been shown to be effective against various bacterial and fungal strains, making them potential candidates for developing new antibiotics .

- Anticancer Activity : Pyrazole derivatives have been studied for their anticancer properties. They can inhibit specific kinases involved in cancer cell proliferation and survival. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole scaffold can enhance its potency against different cancer types .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. Pyrazole-based compounds have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .

Synthesis and Derivative Development

The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic routes often include:

- Formation of the Pyrazole Ring : This involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Substituents : Subsequent reactions introduce benzyloxy and methylthio groups, which are crucial for enhancing biological activity.

- Carboxamide Formation : The final step involves the conversion of carboxylic acids to carboxamides, which is essential for biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives, including the target compound:

- A study published in the Asian Journal of Chemistry reported on the synthesis and antimicrobial activities of new pyrazoles, highlighting their potential as therapeutic agents against resistant strains of bacteria .

- Another research article focused on kinase inhibitors derived from pyrazoles, emphasizing their role in cancer therapy. The findings suggested that structural modifications could significantly enhance their inhibitory effects against specific cancer cell lines .

Comparative Analysis of Pyrazole Derivatives

| Property/Activity | 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide | Other Pyrazole Derivatives |

|---|---|---|

| Antimicrobial Activity | Significant against multiple strains | Varies; some show lower efficacy |

| Anticancer Activity | Effective against specific kinases | Many are being explored for various cancers |

| Anti-inflammatory | Potentially effective | Commonly studied in this context |

Mechanism of Action

Similar Compounds

4-(benzyloxy)-1-(4-chlorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

4-(benzyloxy)-1-(4-bromophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

4-(benzyloxy)-1-(4-iodophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

Highlighting Its Uniqueness: 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. This fluorine substituent can influence the compound's reactivity, binding affinity to biological targets, and overall stability, making it a valuable molecule for specific research and industrial applications.

Biological Activity

The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C₁₈H₁₈F N₃O S

- Molecular Weight : 339.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrazole moiety is significant, as it is known to exhibit diverse pharmacological effects, including anti-inflammatory and anticancer properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly influence its efficacy and selectivity. For instance, the introduction of a fluorine atom at the para position of the phenyl group enhances lipophilicity and may improve binding affinity to target proteins.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer activities. A study demonstrated that similar pyrazole derivatives inhibited tumor growth in various cancer cell lines, suggesting that 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide may also possess similar properties.

Inhibition Studies

In vitro studies have shown that this compound exhibits inhibitory effects on certain kinases involved in cell proliferation. For example, it has been reported to inhibit EGFR (Epidermal Growth Factor Receptor) signaling pathways, which are critical in many cancers. The IC50 values for related compounds have been documented in sub-micromolar concentrations, indicating potent activity against these targets.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following pyrazole-3-carboxamide derivatives share structural similarities but differ in substituents, leading to variations in physicochemical and biological properties:

Physicochemical Properties

- Lipophilicity : The benzyloxy group in the target compound likely increases logP compared to analogs with polar sulfonamides () or pyridylmethyl groups ().

- Electron Effects : The 2-(methylthio)phenyl group provides moderate electron-donating effects, contrasting with electron-withdrawing chloro or fluorobenzenesulfonyl substituents in other analogs .

Q & A

Q. How does the methylthio group in this compound influence bioactivity compared to sulfone or sulfoxide analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.